Ethyl 1H-tetrazole-5-carboxylate sodium salt

Vue d'ensemble

Description

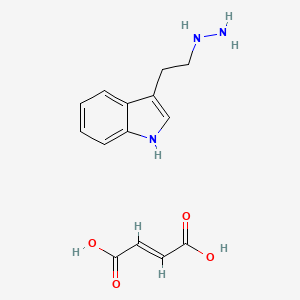

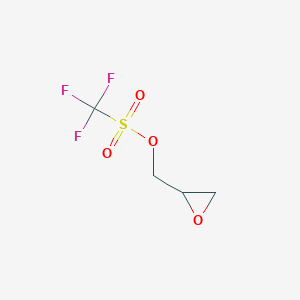

Ethyl 1H-tetrazole-5-carboxylate sodium salt, also known as 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt, is a chemical compound with the molecular formula C4H5N4NaO2 . It is used as a reagent in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A method to synthesize Cu (II), Zn (II), Pb (II), and Cd (II) complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands involves an in situ hydrolysis of 1 H -tetrazole-5-carboxylic acid ethyl ester sodium salt .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The compound has a molecular weight of 164.10 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.1 g/mol. It has a complex structure with several functional groups, including an ethyl ester group and a tetrazole ring . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 1H-tetrazole-5-carboxylate sodium salt serves as a pivotal starting material or intermediate in the synthesis of various heterocyclic compounds. A notable application involves its use in the synthesis of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid through hydrolysis reactions. This compound exhibits resistance to hydrolysis, indicating its stability and potential for diverse chemical transformations (Chandrakumari et al., 2019). Additionally, a scalable synthesis method for a partial nicotinic acid receptor agonist starts from this salt, highlighting its utility in medicinal chemistry and drug development (Wilson et al., 2009).

Photophysical and Conformational Studies

Research on ethyl tetrazole-5-carboxylate (ET5C) delves into its conformational analysis and photophysical properties. Matrix isolation and infrared spectroscopy studies reveal that ET5C exhibits preferred conformations and undergoes conformational cooling to more stable forms upon deposition in cryogenic matrices. These findings provide insights into the structural and electronic properties of tetrazoles, important for designing photoresponsive materials and understanding their photostability (Öğrüç Ildız & Fausto, 2021).

Biological Activities

In the realm of pharmaceutical research, this compound derivatives have been explored for their antimicrobial properties. For instance, the synthesis of novel heterocyclic compounds utilizing this salt demonstrated significant biocidal activities against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing its potential as a precursor in developing new antimicrobial agents (Youssef et al., 2011). Another study highlighted the construction of tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives from ethyl 1-aminotetrazole-5-carboxylate, revealing interesting antibacterial activities and underscoring the compound's versatility in synthesizing biologically active molecules (El-Badry & Taha, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 1H-tetrazole-5-carboxylate sodium salt is a chemical compound with the molecular formula C4H5N4NaO2 Tetrazoles are known to mimic the carboxylate group in bioactive molecules, suggesting that they may interact with a variety of biological targets .

Mode of Action

Tetrazoles and carboxylate anions are known to give rise to electrostatic potentials that show a significant local similarity . This suggests that the compound may interact with its targets through electrostatic interactions.

Action Environment

It is known that the compound is a flammable solid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a dry, cool, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

Ethyl 1H-tetrazole-5-carboxylate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia . The compound’s interactions with enzymes and proteins are crucial for its role in biochemical pathways, influencing the activity and function of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential therapeutic applications .

Propriétés

IUPAC Name |

sodium;ethyl 1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.Na/c1-2-10-4(9)3-5-7-8-6-3;/h2H2,1H3,(H,5,6,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNJMUUEIMIRJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=N[N-]1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)

![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)

![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)